GGTI 298 (Trifluoroacetate Salt)
GGTI 298 (Trifluoroacetate Salt)
Post-translational protein prenylation, a process catalyzed by three different enzymes, occurs at the C-terminal of a number of proteins involved in cell growth control and oncogenesis. One of these enzymes, geranylgeranyltransferase I (GGTase I) modifies cysteines of proteins with CAAX terminal sequences, preferring either leucine or isoleucine in the X-position. The Rho family of proteins are typically geranylgeranylated by GGTase I. GGTI 298 is a CAAX peptidomimetic that selectively inhibits GGTase I with little effect on other prenylation enzymes such as farnesyltransferase. It has been shown to arrest human tumor cells (IC50 = 10 µM for A549 cells) in G0/G1 and induce apoptosis by inhibiting proteasome activity and up-regulating the expression of the cyclin-dependent kinase inhibitor p21.
Brand Name:
Vulcanchem
CAS No.:
1217457-86-7
VCID:
VC0149689
InChI:
InChI=1S/C27H33N3O3S.C2HF3O2/c1-17(2)13-25(27(32)33-3)30-26(31)23-12-11-20(29-15-19(28)16-34)14-24(23)22-10-6-8-18-7-4-5-9-21(18)22;3-2(4,5)1(6)7/h4-12,14,17,19,25,29,34H,13,15-16,28H2,1-3H3,(H,30,31);(H,6,7)/t19-,25+;/m1./s1
SMILES:
CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC3=CC=CC=C32.C(=O)(C(F)(F)F)O
Molecular Formula:
C29H34F3N3O5S
Molecular Weight:
593.7 g/mol
GGTI 298 (Trifluoroacetate Salt)
CAS No.: 1217457-86-7
Reference Standards
VCID: VC0149689
Molecular Formula: C29H34F3N3O5S
Molecular Weight: 593.7 g/mol
CAS No. | 1217457-86-7 |
---|---|
Product Name | GGTI 298 (Trifluoroacetate Salt) |
Molecular Formula | C29H34F3N3O5S |
Molecular Weight | 593.7 g/mol |
IUPAC Name | methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C27H33N3O3S.C2HF3O2/c1-17(2)13-25(27(32)33-3)30-26(31)23-12-11-20(29-15-19(28)16-34)14-24(23)22-10-6-8-18-7-4-5-9-21(18)22;3-2(4,5)1(6)7/h4-12,14,17,19,25,29,34H,13,15-16,28H2,1-3H3,(H,30,31);(H,6,7)/t19-,25+;/m1./s1 |
Standard InChIKey | WALKWJPZELDSKT-UFABNHQSSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC3=CC=CC=C32.C(=O)(C(F)(F)F)O |
SMILES | CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC3=CC=CC=C32.C(=O)(C(F)(F)F)O |
Canonical SMILES | CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC3=CC=CC=C32.C(=O)(C(F)(F)F)O |
Appearance | Assay:≥95%A crystalline solid |
Description | Post-translational protein prenylation, a process catalyzed by three different enzymes, occurs at the C-terminal of a number of proteins involved in cell growth control and oncogenesis. One of these enzymes, geranylgeranyltransferase I (GGTase I) modifies cysteines of proteins with CAAX terminal sequences, preferring either leucine or isoleucine in the X-position. The Rho family of proteins are typically geranylgeranylated by GGTase I. GGTI 298 is a CAAX peptidomimetic that selectively inhibits GGTase I with little effect on other prenylation enzymes such as farnesyltransferase. It has been shown to arrest human tumor cells (IC50 = 10 µM for A549 cells) in G0/G1 and induce apoptosis by inhibiting proteasome activity and up-regulating the expression of the cyclin-dependent kinase inhibitor p21. |
Synonyms | methyl(4-(((R)-2-amino-3-mercaptopropyl)amino)-2-(naphthalen-1-yl)benzoyl)leucinate 2,2,2-trifluoroacetate |
PubChem Compound | 16078971 |
Last Modified | Nov 11 2021 |
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